Daclatasvir Impurity B
CAS No.:
Cat. No.: VC16023469
Molecular Formula: C35H41N7O4
Molecular Weight: 623.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H41N7O4 |
|---|---|
| Molecular Weight | 623.7 g/mol |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31-/m0/s1 |
| Standard InChI Key | JYVHPJBIMHHKQX-CHQNGUEUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C)NC(=O)OC |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C)NC(=O)OC |
Introduction
Chemical and Structural Characteristics
Molecular Structure and Formula
Daclatasvir Impurity B features a stereochemically complex framework with multiple chiral centers, as illustrated by its IUPAC name and 2D/3D structural models . The compound’s molecular formula, , corresponds to a molecular weight of 623.74 g/mol, consistent across multiple sources .
| Property | Value |
|---|---|
| CAS Number | 2226541-13-3 |
| Molecular Formula | |
| Molecular Weight | 623.74 g/mol |
| Solubility | Soluble in DMSO, methanol |
| Storage Conditions | 2–8°C, sealed container |
The impurity’s stability is influenced by environmental factors such as temperature and moisture, necessitating strict storage protocols .
Synthesis and Degradation Pathways
While detailed synthetic routes are proprietary, Daclatasvir Impurity B is hypothesized to form via acetylation side reactions or stereochemical inversions during Daclatasvir synthesis . Degradation studies highlight its emergence under oxidative or hydrolytic stress, underscoring the need for stability-indicating analytical methods .
Analytical Methods for Detection and Quantification
Ultra-Performance Liquid Chromatography (UPLC)
A stability-indicating UPLC method has been validated for simultaneous analysis of Daclatasvir and its impurities, including Impurity B . Naz et al. (2019) developed a reversed-phase UPLC protocol with UV detection at 260 nm, achieving baseline separation of Impurity B from other related substances . The method’s robustness was confirmed through forced degradation studies, demonstrating specificity under thermal, photolytic, and acidic conditions .
Validation Parameters
Key validation parameters for Impurity B quantification include:
| Parameter | Value |
|---|---|
| Linearity Range | 0.05–0.75 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.045 µg/mL |
| Recovery Rate | 98.2–101.8% |
This method is widely adopted in quality control laboratories for batch release and stability testing .
Regulatory and Quality Control Considerations
Compliance with ICH Guidelines
Daclatasvir Impurity B is subject to International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which mandate identification and control of impurities above 0.10% . Manufacturers must provide comprehensive characterization data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectra, to regulatory agencies .
Role in Abbreviated New Drug Applications (ANDAs)
| Stock Concentration | Volume for 1 mM Solution |
|---|---|
| 1 mg | 1.6032 mL |
| 5 mg | 8.0162 mL |
| 10 mg | 16.0323 mL |
Solubility enhancement techniques, such as sonication at 37°C, are recommended for viscous solutions .
Research Applications and Recent Studies
Stability Profiling
Naz et al. (2019) utilized Daclatasvir Impurity B to assess the stability of Daclatasvir in pharmaceutical formulations and serum samples . Their findings revealed that the impurity’s levels remained within permissible limits under accelerated storage conditions (40°C/75% RH), validating the drug’s shelf life .
Metabolic Pathway Analysis
As a drug metabolite, Daclatasvir Impurity B provides insights into hepatic clearance mechanisms. In vitro studies suggest minor cytochrome P450 involvement, highlighting renal excretion as the primary elimination route .
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